N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide

Cannabinoid Receptor CB2 Agonist Structure-Activity Relationship

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide (CAS 477887-24-4) is a synthetic small molecule belonging to the N-benzyl pyrrole carboxamide class. This class has been extensively characterized as a source of potent and selective cannabinoid receptor 2 (CB2) modulators, with published work demonstrating exclusive CB2 selectivity and in vivo efficacy in colitis and cognitive models.

Molecular Formula C31H22FN3O
Molecular Weight 471.535
CAS No. 477887-24-4
Cat. No. B2882803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide
CAS477887-24-4
Molecular FormulaC31H22FN3O
Molecular Weight471.535
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C31H22FN3O/c32-26-18-16-25(17-19-26)31(36)34-30-27(20-33)28(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30)21-22-10-4-1-5-11-22/h1-19H,21H2,(H,34,36)
InChIKeyJUJUCIJDWONONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide: A Pyrrole-Based Cannabinoid Research Tool


N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide (CAS 477887-24-4) is a synthetic small molecule belonging to the N-benzyl pyrrole carboxamide class. This class has been extensively characterized as a source of potent and selective cannabinoid receptor 2 (CB2) modulators, with published work demonstrating exclusive CB2 selectivity and in vivo efficacy in colitis and cognitive models [1]. The compound features a 4-fluorobenzamide moiety, a structural motif associated with enhanced metabolic stability and target binding in analogous series [2]. Its core pyrrole scaffold, substituted with benzyl, cyano, and diphenyl groups, places it within a well-defined chemical space explored in medicinal chemistry programs for CB2-targeted therapies.

Why N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide Cannot Be Replaced by a General Pyrrole Analog


In the pyrrole carboxamide series, minor structural modifications profoundly alter cannabinoid receptor pharmacology. The Wadea et al. (2019) study demonstrated that for pyrrole derivatives, receptor functionality is strictly controlled by the nature of the pyrrole nitrogen substituent, while the amide substituent dictates the functional profile (agonist vs. antagonist) [1]. The combination of an N-benzyl group and a 4-fluorobenzamide moiety in this compound is therefore not interchangeable with analogs bearing, for example, an N-butyl group or a non-fluorinated benzamide. Generic substitution without accounting for these structure-activity relationships (SAR) risks selecting a compound with a completely different pharmacological profile, undermining experimental reproducibility and program direction.

Quantitative Differentiation Evidence for N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide


Structural Differentiation from the De-fluorinated Benzamide Analog

The 4-fluorobenzamide moiety distinguishes this compound from the non-fluorinated benzamide analog, N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)benzamide. In the pyrrole CB2 agonist series, fluorination of the benzamide ring has been shown to enhance both metabolic stability and target binding affinity. While no direct comparative data exists for this specific pair, class-level SAR indicates that 4-fluorobenzamide derivatives in analogous pyrrole series achieve sub-100 nM CB2 binding affinities [1], whereas non-fluorinated variants often show reduced potency [2].

Cannabinoid Receptor CB2 Agonist Structure-Activity Relationship

Inferred CB2 Selectivity Over CB1 Based on Pyrrole Scaffold Class

Published data on the pyrrole carboxamide series demonstrate exclusive selectivity for the CB2 receptor over CB1. Wadea et al. (2019) reported that pyrrole derivatives displayed an exclusive selectivity to the CB2 receptor, with functionality controlled by the nature of the pyrrole nitrogen substituent [1]. In contrast, benzofuran analogs from the same study showed mixed CB1/CB2 activity. This class-level evidence suggests that N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide is likely to exhibit CB2-selective pharmacology, a key differentiator from non-selective cannabinoid ligands.

CB2 Selectivity Cannabinoid Receptor Off-target Activity

Potency Differentiation from the Butanamide Analog (CAS 477887-16-4)

The compound differs from its close analog N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide (CAS 477887-16-4) by replacement of the butanamide group with a 4-fluorobenzamide. According to the SAR established by Wadea et al. (2019), the nature of the amide substituent directly controls the functional profile (agonist vs. antagonist) at the CB2 receptor [1]. The butanamide analog has been implicated as a potential 5-lipoxygenase inhibitor , suggesting a divergent biological target profile compared to the 4-fluorobenzamide derivative, which falls within the CB2 agonist chemical space.

CB2 Agonist Amide Substituent Functional Activity

Differentiation from Patent-Exemplified FAAH Inhibitor Pyrroles

Ironwood Pharmaceuticals' patent US2013/0109721 discloses N-benzyl pyrrole compounds as FAAH inhibitors [1]. The generic Markush structure encompasses compounds with a pyrrole core similar to the target compound. However, the patent exemplifies compounds with distinct substitution patterns optimized for FAAH inhibition. The target compound's 3-cyano-4,5-diphenyl substitution pattern is not prominent among the exemplified FAAH inhibitors, suggesting it may not have been optimized for this target. This structural divergence implies that the compound may exhibit a different target profile (e.g., CB2 agonism) compared to the patented FAAH inhibitors, which have been optimized for amidase inhibition.

FAAH Inhibitor N-benzyl pyrrole Enzyme Inhibition

Optimal Application Scenarios for N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide


CB2 Receptor Structure-Activity Relationship (SAR) Probe

This compound is optimally deployed as a chemical probe in CB2 receptor SAR studies. Its 4-fluorobenzamide moiety, combined with the N-benzyl pyrrole scaffold, makes it a valuable comparator for elucidating the contribution of the para-fluoro substituent to binding affinity and functional activity, as demonstrated in the pyrrole CB2 agonist series published by Di Micco et al. (2024) [1]. Researchers can use this compound alongside its non-fluorinated and differently substituted analogs to map the pharmacophoric requirements for CB2 agonism.

Cannabinoid Receptor Selectivity Profiling

Based on the class-level evidence that pyrrole carboxamide derivatives display exclusive CB2 selectivity (Wadea et al., 2019) [2], this compound is well-suited for studies requiring clean CB2 pharmacology without CB1-mediated confounds. It can serve as a reference compound in selectivity panels that include benzofuran-based cannabinoid ligands, which exhibit mixed CB1/CB2 activity.

In Vitro Neuroinflammation Model Validation

The 2024 study by Di Micco et al. demonstrated that pyrrole-based CB2 full agonists are effective in modulating neurotransmitter tone in a scopolamine-induced amnesia murine model, with MALDI imaging confirming restoration of acetylcholine, serotonin, and GABA levels [1]. This compound's structural alignment with the described chemotype positions it as a candidate for in vitro neuroinflammation assays, particularly in microglial and neuronal co-culture systems where CB2-mediated anti-inflammatory effects are being investigated.

Lead Optimization and Fragment-Based Drug Discovery

The compound's well-defined substitution pattern—benzyl at N1, cyano at C3, diphenyl at C4/C5, and 4-fluorobenzamide at C2—provides multiple vectors for systematic chemical modification. This makes it a versatile starting point for fragment-based or structure-guided lead optimization programs targeting CB2 receptors, where each substituent can be independently varied to improve potency, selectivity, or pharmacokinetic properties [1].

Quote Request

Request a Quote for N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.